N-(benzylcarbamothioyl)-4-nitrobenzamide
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Description
N-(benzylcarbamothioyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C15H13N3O3S and its molecular weight is 315.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(benzylamino)carbonothioyl]-4-nitrobenzamide is 315.06776246 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Catalysis
One study explored the carbene-catalysed reductive coupling of nitrobenzyl bromides and activated ketones or imines via a single-electron-transfer process, highlighting a novel reaction mode under mild conditions (Li et al., 2016). Similarly, cobalt- and iron-catalyzed redox condensation of o-substituted nitrobenzenes with alkylamines has been reported to efficiently synthesize diazaheterocycles, demonstrating a step- and redox-economical approach to complex heterocycles (Nguyen et al., 2013).
Enzyme Inhibition
Research on derivatives of benzylamine and benzamidine has revealed competitive inhibition against proteolytic enzymes like trypsin, plasmin, and thrombin, pointing to potential therapeutic applications (Markwardt et al., 1968).
Imaging Agents
A study synthesized N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine as a serotonin transporter imaging agent, underlining the utility of related compounds in developing new PET imaging agents (Shiue et al., 2003).
Structural and Spectroscopic Analysis
An investigation into the structural and spectroscopic properties of carbonothionylbenzamide derivatives provided insights into their stability, molecular electrostatic potential, and electronic properties, contributing to the understanding of their chemical behavior (Fayomi et al., 2021).
Environmental and Synthetic Applications
The synthesis and characterization of N-phenyl-benzamides and their role as corrosion inhibitors highlight the environmental applications of such compounds. The study revealed that electron-donating and withdrawing groups significantly affect their inhibition efficiency, providing a basis for designing new corrosion inhibitors (Mishra et al., 2018).
Properties
IUPAC Name |
N-(benzylcarbamothioyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-14(12-6-8-13(9-7-12)18(20)21)17-15(22)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBMJZRGFKGTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.